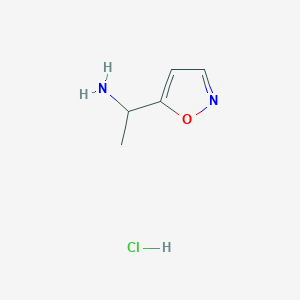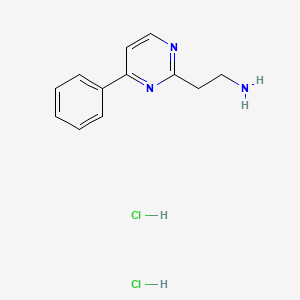
phenanthren-2-ylboronic acid
Overview
Description
Phenanthren-2-ylboronic acid is an organic compound with the molecular formula C14H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a phenanthrene ring system attached to a boronic acid group, making it a valuable intermediate in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
2-PhenanthrenylBoronic acid, also known as phenanthren-2-ylboronic acid, is a boronic acid derivativeBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with 1,2- or 1,3-diols .
Mode of Action
The mode of action of 2-PhenanthrenylBoronic acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The compound interacts with its targets, forming new bonds and resulting in changes at the molecular level .
Biochemical Pathways
For instance, they are involved in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis .
Pharmacokinetics
Boronic acids, in general, are known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The compound’s participation in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-PhenanthrenylBoronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the compound’s participation in the Suzuki-Miyaura cross-coupling reaction suggests that the presence of a palladium catalyst and suitable reaction conditions are crucial for its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthren-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of phenanthrene derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Phenanthren-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrene-2-carboxylic acid.
Reduction: Reduction reactions can convert it into phenanthrene derivatives with different functional groups.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenanthrene-2-carboxylic acid.
Reduction: Various phenanthrene derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Phenanthren-2-ylboronic acid has a wide range of applications in scientific research:
Biology: It is employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with boronic acid moieties.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- Phenylboronic acid
- Naphthylboronic acid
- Biphenylboronic acid
Properties
IUPAC Name |
phenanthren-2-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIZGXJYCNZVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)








![N-[2-(Trifluoromethyl)phenyl]piperidin-4-amine;hydrochloride](/img/structure/B3089030.png)

